molecular formula C12H7F6NO B1399154 (2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol CAS No. 1185292-81-2

(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol

Cat. No. B1399154
M. Wt: 295.18 g/mol
InChI Key: NZDRTCHXKJZSCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol” is an organofluorine compound . It consists of a quinoline bearing trifluoromethyl substituents at positions 2 and 6, as well as a hydroxymethyl substituent at position 4 .


Molecular Structure Analysis

The molecular structure of “(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol” is represented by the formula C12H7F6NO . The InChI code for this compound is 1S/C12H7F6NO/c13-11(14,15)7-1-2-9-8(4-7)6(5-20)3-10(19-9)12(16,17)18/h1-4,20H,5H2 .


Physical And Chemical Properties Analysis

The molecular weight of “(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol” is 295.18 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been utilized in the synthesis of oxazolidines derived from mefloquine and arenealdehydes. The study examined diastereoisomers and polymorphs of these compounds, highlighting the versatility of this chemical in molecular construction and its potential for creating diverse molecular structures (Gonçalves et al., 2015).
  • Research on mefloquine derivatives involving this compound demonstrated its application in crystallography and anti-tubercular activities. The study provided insights into the structural aspects of these derivatives and their biological relevance, particularly in tuberculosis treatment (Wardell et al., 2011).

Application in Malaria Treatment

  • A library of diamine quinoline methanols was designed using the mefloquine scaffold, which includes (2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol. These were studied for their potential in intermittent preventative treatment against Plasmodium falciparum, indicating the compound's significance in developing new antimalarial treatments (Milner et al., 2011).

Cytotoxicity Studies

  • The compound has been used in synthesizing novel derivatives, such as polysubstituted (5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)(quinolin-4-yl)methanones. These derivatives were studied for their cytotoxicity, demonstrating the importance of this chemical in medicinal chemistry and potential pharmacological applications (Bonacorso et al., 2016).

Fluorescent Probe Development

  • It was used in the synthesis of a novel thiopiperazine fluorescent probe, showcasing its application in chemical sensing and analysis (Lin-ya, 2014).

Coordination Chemistry

  • The chemical has been involved in studies related to the synthesis of complexes, particularly in coordination chemistry. This includes the complexation with metals like Sn(II), indicating its utility in developing new materials and catalysts (Kitamura et al., 2000).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

[2,6-bis(trifluoromethyl)quinolin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F6NO/c13-11(14,15)7-1-2-9-8(4-7)6(5-20)3-10(19-9)12(16,17)18/h1-4,20H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDRTCHXKJZSCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol
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Reactant of Route 4
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(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol

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